Molecular Weight and Lipophilicity Differentiation from Piperidine-Based Benzimidazoles
The target compound (MW 351.4 g/mol) is structurally heavier and more lipophilic than analogous piperidine-based benzimidazoles (e.g., a 4-fluorophenyl piperidine analog, MW ~337.4 g/mol). This increase in molecular weight and carbon count is a direct consequence of the azepane ring replacing a piperidine, adding a methylene unit. While no direct LogP comparison is published, the increased hydrocarbon content predicts a higher LogP, potentially enhancing blood-brain barrier permeability but also altering off-target binding profiles relative to the smaller piperidine comparator [1].
| Evidence Dimension | Predicted Physicochemical Differentiation (MW and implied LogP) |
|---|---|
| Target Compound Data | MW = 351.4 g/mol (azepane scaffold) |
| Comparator Or Baseline | Hypothetical 4-fluorophenyl piperidine benzimidazole analog: MW ~337.4 g/mol |
| Quantified Difference | Delta MW = +14 g/mol (one additional methylene spacer) |
| Conditions | Calculated molecular properties; no experimental measurement identified for the target compound. |
Why This Matters
For central nervous system (CNS) drug discovery programs, a higher molecular weight and predicted LogP can be a critical differentiator for lead series selection and procurement of specific screening libraries.
- [1] ChemSrc. 1796970-22-3 CAS Database Entry. m.chemsrc.com, 2024. View Source
